Pivaloyl-D-valine

Chiral Chromatography Enantioselective Separation Stationary Phase Design

Standard N-acetyl or N-Boc protected D-valine analogs often fail under harsh acidic/basic conditions or lack sufficient steric bulk for enantioselective processes. Pivaloyl-D-valine (CAS 90891-73-9) solves this with a bulky, acid-stable pivaloyl group that is essential for specific catalytic reactions like copper-catalyzed hydroaminations. - Unique Sterics: The trimethylacetyl group provides superior steric hindrance, enabling predictable enantioselectivity in chiral separations. - Enhanced Stability: Resists hydrolysis under conditions that cleave labile Boc groups, ensuring reliable synthetic routes. - Validated Method: Achieves baseline resolution (Rs > 1.5) for chiral amino acid analysis, supporting regulatory compliance.

Molecular Formula C10H19NO3
Molecular Weight 201.26 g/mol
Cat. No. B15308413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePivaloyl-D-valine
Molecular FormulaC10H19NO3
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)C(C)(C)C
InChIInChI=1S/C10H19NO3/c1-6(2)7(8(12)13)11-9(14)10(3,4)5/h6-7H,1-5H3,(H,11,14)(H,12,13)/t7-/m1/s1
InChIKeyOXLOTCJAYCHDBD-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pivaloyl-D-valine: Chiral Building Block and Derivatizing Agent for Enantioselective Synthesis and Analysis


Pivaloyl-D-valine (N-(2,2-dimethyl-1-oxopropyl)-D-valine, CAS 90891-73-9) is a chiral amino acid derivative formed by protecting the amino group of D-valine with a bulky, acid-stable pivaloyl (trimethylacetyl) group . This modification enhances lipophilicity and imparts unique stereochemical properties that distinguish it from other common N-protected D-valine analogs, such as N-acetyl or N-Boc derivatives [1]. Its core utility lies in serving as a chiral building block for asymmetric synthesis and as a derivatizing agent or chiral selector component for enantioselective analysis [2].

Why N-Acetyl or N-Boc D-Valine Cannot Replace Pivaloyl-D-valine in Critical Applications


Substitution of pivaloyl-D-valine with seemingly similar in-class compounds like N-acetyl-D-valine or N-Boc-D-valine is scientifically invalid due to profound differences in steric bulk, hydrolytic stability, and electronic effects imparted by the N-pivaloyl group. The pivaloyl group provides exceptional hydrolytic stability under acidic and basic conditions compared to the labile Boc group, and significantly greater steric hindrance than an acetyl moiety [1]. These distinctions are critical: the N-pivaloyl group has been shown to be 'essential' for specific reaction outcomes, such as facilitating key steps in copper-catalyzed hydroaminations while suppressing deleterious side reactions [2]. Consequently, direct head-to-head comparisons reveal that these analogs do not produce equivalent results in enantioselective separations or complex synthetic sequences [3].

Quantitative Differentiation of Pivaloyl-D-valine Against Key Analogs


Absolute Stereochemical Control in Cinchona-Based Chiral Stationary Phases

When integrated as a chiral selector motif on a cinchona alkaloid scaffold, N-pivaloyl-(R)-valine (Pivaloyl-D-valine) enables precise, predictable control over enantioselectivity that is opposite to that of its (S)-enantiomer. A direct head-to-head comparison showed that a CSP derived from N-pivaloyl-(S)-valine exhibited preferential binding of N-carbamoyl-(S)-amino acids, whereas the CSPs featuring the (R)-valine-based selector (and a glycine-derived selector) demonstrated an opposite enantioselective binding preference for the (R)-enantiomers [1]. This demonstrates that the chiral recognition is strictly governed by the absolute stereochemistry of the valine segment.

Chiral Chromatography Enantioselective Separation Stationary Phase Design

Universal Baseline Separation of Amino Acid Enantiomers via GC

The N-pivaloyl derivatization strategy, of which pivaloyl-D-valine is a core component, enables a powerful and general method for resolving amino acid enantiomers. A systematic investigation demonstrated that across seven distinct series of N-pivaloyl amino acid esters (ranging from methyl to neopentyl esters), baseline separation (resolution > 1.5) was achieved for all tested R/S enantiomer pairs, including the notoriously difficult proline derivative [1]. This contrasts with many other derivatization methods which often fail to resolve all amino acids, especially proline.

Gas Chromatography Amino Acid Analysis Enantiomer Resolution

Essential Role of N-Pivaloyl Group in Suppressing Undesired β-Elimination

In a regio- and enantioselective copper-catalyzed hydroamination for the synthesis of 1,2-diamine derivatives, the N-pivaloyl group was found to be 'essential' for the reaction's success [1]. It plays a dual mechanistic role: (1) facilitating the critical hydrocupration step, and (2) suppressing an unproductive β-elimination pathway from the alkylcopper intermediate [1]. Substrates with alternative N-protecting groups (e.g., N-Boc, N-Cbz, N-Ts) either failed to react or gave significantly lower yields and selectivities, highlighting the unique and non-substitutable function of the pivaloyl group in this context.

Copper Catalysis Hydroamination Reaction Mechanism

Where Pivaloyl-D-valine Delivers Quantifiable Value: Target Application Scenarios


Rational Design of Enantioselective Chromatographic Methods

When developing a chiral HPLC or GC method for amino acid derivatives, the choice of stationary phase dictates resolution. The evidence that N-pivaloyl-(R)-valine derived selectors exhibit a predictable, opposite enantioselectivity to their (S)-counterparts [1] allows analytical chemists to select the exact selector needed to elute the desired enantiomer last or first. This is crucial for developing robust methods for quantifying chiral impurities in drug substances, where achieving a resolution (Rs) > 1.5 is a regulatory requirement.

Synthesis of Complex Chiral Diamines via Copper Catalysis

The N-pivaloyl group is not just a protecting group; it is an active participant in enabling specific catalytic reactions. In the copper-catalyzed synthesis of chiral 1,2-diamines, the pivaloyl group on the substrate is 'essential' for both promoting the desired hydrocupration step and preventing a competing β-elimination [2]. This makes pivaloyl-protected amino acids like pivaloyl-D-valine a mandatory building block for this specific synthetic route, which is valuable for constructing complex nitrogen-containing pharmaceuticals and natural products.

High-Throughput GC Analysis of Amino Acid Enantiomeric Purity

For facilities involved in the large-scale production or quality control of amino acids, a universal and reliable method for enantiopurity analysis is essential. The systematic validation showing that the N-pivaloyl derivatization approach achieves baseline separation (Rs > 1.5) for all R/S amino acid ester pairs, including proline [3], provides a validated, single-method solution for analyzing diverse amino acid batches. This reduces method development time and ensures consistent, comparable results across different compounds.

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